2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[(4-fluorophenyl)methyl]acetamide
Description
The compound 2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[(4-fluorophenyl)methyl]acetamide features a thieno[3,2-d]pyrimidin-4-one core substituted at the 3-position with an ethyl group and at the 7-position with a 4-methylphenyl group. A sulfanyl bridge connects the core to an acetamide moiety, which is further functionalized with a 4-fluorobenzyl group.
Properties
IUPAC Name |
2-[3-ethyl-7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-[(4-fluorophenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FN3O2S2/c1-3-28-23(30)22-21(19(13-31-22)17-8-4-15(2)5-9-17)27-24(28)32-14-20(29)26-12-16-6-10-18(25)11-7-16/h4-11,13H,3,12,14H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEJUYKIWRGDQHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C(=CS2)C3=CC=C(C=C3)C)N=C1SCC(=O)NCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[(4-fluorophenyl)methyl]acetamide typically involves multiple steps. One common synthetic route starts with the preparation of the thieno[3,2-d]pyrimidine core. This can be achieved through the cyclization of appropriate precursors under specific conditions, such as the use of strong acids or bases as catalysts.
The next step involves the introduction of the sulfanyl group at the 2-position of the thieno[3,2-d]pyrimidine core. This can be accomplished through nucleophilic substitution reactions using thiol reagents. The final step is the attachment of the acetamide group, which can be achieved through amidation reactions using appropriate amine and acylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[(4-fluorophenyl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Strong acids or bases for cyclization reactions
Solvents: Organic solvents such as dichloromethane, ethanol, and acetonitrile
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or amines.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has shown potential as a bioactive molecule with various biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[(4-fluorophenyl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it may interact with microbial enzymes, resulting in antimicrobial activity.
Comparison with Similar Compounds
Structural Analog: 2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide
Key Differences :
- Substituents :
- Physicochemical Properties: The ethyl group in the target compound likely increases lipophilicity (logP) compared to the 3-(4-methylphenyl) substituent in the analog.
- Synthesis: Both compounds likely share synthetic routes involving thienopyrimidinone core formation, sulfanyl bridge introduction, and amide coupling. highlights the use of TFAA (trifluoroacetic anhydride) for acetylation in related compounds .
Functional Analog: WHO-Listed Tyrosine Kinase Inhibitor
N-[(3-fluoro-4-{[2-(5-{[(2-methoxyethyl)amino]methyl}pyridin-2-yl)thieno[3,2-b]pyridin-7-yl]oxy}phenyl)carbamothioyl]-2-(4-fluorophenyl)acetamide
- Structural Contrasts: Core: The WHO compound features a thieno[3,2-b]pyridine ring, whereas the target has a thieno[3,2-d]pyrimidin-4-one core. Functional Groups: The WHO compound includes a carbamothioyl group and a pyridyl moiety, absent in the target .
- Biological Implications :
- The WHO compound’s antineoplastic activity suggests that the target’s fluorobenzyl and ethyl groups may similarly enhance kinase selectivity or metabolic stability.
Data Table: Comparative Analysis
Research Findings and Implications
- Synthetic Pathways : demonstrates that acetamide derivatives are synthesized via nucleophilic substitution and acetylation steps, often using CH₃CN as a solvent and TFAA as an acetylating agent . These methods may apply to the target compound.
- Computational Insights : employs DFT methods to study substituent effects in acetamide derivatives, which could guide predictions of the target’s electronic properties or stability .
Biological Activity
The compound 2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[(4-fluorophenyl)methyl]acetamide is a thienopyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, effectiveness against various pathogens, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 439.55 g/mol. The structure features a thieno[3,2-d]pyrimidine core which is known for diverse biological activities.
Antimicrobial Activity
Research indicates that thienopyrimidine derivatives often exhibit significant antimicrobial properties. A study on similar compounds demonstrated that modifications at specific positions of the thieno[2,3-d]pyrimidinone ring enhance antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of substituents such as amido or imino groups is crucial for this activity .
Key Findings:
- Minimum Inhibitory Concentration (MIC): The compound's MIC against various bacterial strains was assessed, revealing notable effectiveness against pathogens like Escherichia coli and Staphylococcus aureus.
- Toxicity Assessment: Compounds structurally related to this thienopyrimidine showed low toxicity levels up to 200 µmol/L in hemolytic assays, indicating a favorable safety profile .
Anticancer Activity
The anticancer potential of thienopyrimidine derivatives has been explored in several studies. For instance, compounds similar to the one have been screened for their effects on multicellular spheroids, which are more representative of in vivo tumor environments .
Case Studies:
- Screening Results: In one study, derivatives were tested against various cancer cell lines, showing significant inhibition of cell proliferation in breast and lung cancer models.
- Mechanism of Action: The proposed mechanism involves the inhibition of key enzymes involved in cell proliferation and survival pathways.
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of thienopyrimidine derivatives. Modifications to the sulfur atom or the introduction of different aromatic rings can significantly impact their efficacy.
| Modification | Effect on Activity |
|---|---|
| Substituted amido group | Increased antimicrobial potency |
| Fluorine substitution | Enhanced anticancer activity |
| Alkyl chain variation | Altered pharmacokinetics |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
